molecular formula C11H15NO5S B1314221 [4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid CAS No. 29148-95-6

[4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid

Cat. No.: B1314221
CAS No.: 29148-95-6
M. Wt: 273.31 g/mol
InChI Key: YFBDJJOJAATEQT-UHFFFAOYSA-N
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Description

[4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid is a chemical compound with a complex structure that includes a dimethylsulfamoyl group, a methylphenoxy group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-2-methylphenol with dimethylsulfamoyl chloride to form 4-(dimethylsulfamoyl)-2-methylphenol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

[4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound may be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group may play a role in binding to active sites, while the phenoxy and acetic acid moieties contribute to the overall stability and reactivity of the compound. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    [4-(Dimethylsulfamoyl)-2-methylphenylboronic acid]: Similar structure but with a boronic acid group instead of an acetic acid moiety.

    [4-(Dimethylsulfamoyl)-2-methylphenol]: Lacks the acetic acid group, making it less reactive in certain types of reactions.

Uniqueness: [4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid is unique due to the presence of both the dimethylsulfamoyl and acetic acid groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[4-(dimethylsulfamoyl)-2-methylphenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-8-6-9(18(15,16)12(2)3)4-5-10(8)17-7-11(13)14/h4-6H,7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBDJJOJAATEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80538598
Record name [4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29148-95-6
Record name [4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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